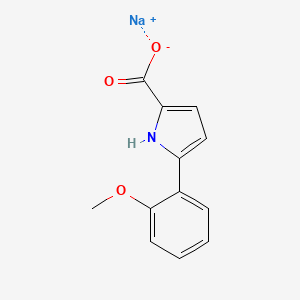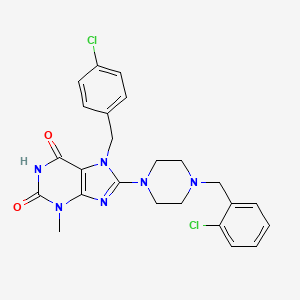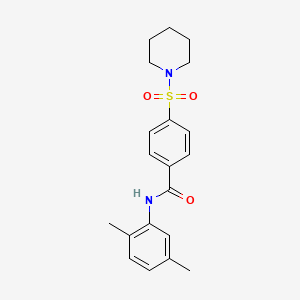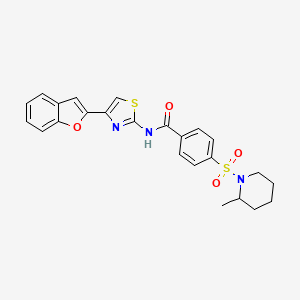![molecular formula C7H5Br2ClN2O3 B2507427 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate CAS No. 866018-26-0](/img/structure/B2507427.png)
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate: is a complex organic compound that belongs to the class of halogenated pyridazines This compound is characterized by the presence of bromine, chlorine, and oxygen atoms within its molecular structure, which imparts unique chemical properties and reactivity
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate serves as a versatile intermediate for the preparation of more complex molecules
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: In medicinal research, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new treatments for various diseases.
Industry: In the material science industry, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate typically involves multi-step organic reactions. One common method includes the bromination of a pyridazine derivative followed by esterification with 2-chloroacetic acid. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted pyridazines, alcohols, and other halogenated derivatives.
Mécanisme D'action
The mechanism of action of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The presence of halogen atoms enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
- [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-bromoacetate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-fluoroacetate
Comparison: Compared to its analogs, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its chemical stability and reactivity, making it more versatile in synthetic applications. Additionally, the specific arrangement of halogen atoms may influence its biological activity, providing distinct advantages in medicinal chemistry and material science.
Propriétés
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2-chloroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClN2O3/c8-4-2-11-12(7(14)6(4)9)3-15-5(13)1-10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRRVAJZPYSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Br)Br)COC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)


![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)


![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)

![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)
![4-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}quinolin-2-ol](/img/structure/B2507365.png)

